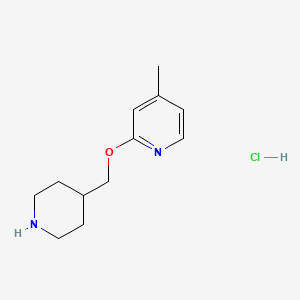

4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Description

Properties

Molecular Formula |

C12H19ClN2O |

|---|---|

Molecular Weight |

242.74 g/mol |

IUPAC Name |

4-methyl-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10-2-7-14-12(8-10)15-9-11-3-5-13-6-4-11;/h2,7-8,11,13H,3-6,9H2,1H3;1H |

InChI Key |

NWYDNQOYZNJMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)OCC2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Amidation and Catalytic Reduction Method (Patent CN102964295B)

This method, although described for 2-substituted-4-(piperidylmethyl)pyridine derivatives, provides a relevant approach adaptable for 4-methyl substitution:

Step A: Amidation

- Starting from 2-substituted isonicotinic acid (γ-picolinic acid derivative), halogenation is performed using a halogenating agent (e.g., sulfur oxychloride) in a solvent like toluene under reflux.

- The resulting acyl halide intermediate reacts with piperidine to form an amide intermediate.

Step B: Catalytic Reduction

- The amide intermediate is subjected to reduction using an alkali metal borohydride (e.g., sodium borohydride) in the presence of a Lewis acid catalyst such as titanium tetrachloride.

- This step converts the amide to the corresponding 2-substituted-4-(piperidylmethyl)pyridine.

-

- The method achieves yields between 80% and 92%.

- It reduces the number of reaction steps compared to prior art, minimizes byproducts, and operates under mild conditions, lowering costs.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| A | 2-chloroisonicotinic acid + SOCl2, toluene, reflux 8h | Acyl chloride intermediate |

| + piperidine, K2CO3, 30°C, 2h | Amide intermediate | |

| B | Amide + NaBH4 + TiCl4, 30°C, 5h | 2-substituted-4-(piperidylmethyl)pyridine (80% yield) |

This method is adaptable for 4-methyl substitution by selecting the appropriate 2-substituted isonicotinic acid derivative.

Nucleophilic Aromatic Substitution with Protected Piperidin-4-ylmethanol (Research Article PMC8052950)

A more general synthetic approach for related piperidinylmethoxy pyridine derivatives involves:

- Starting from a halogenated pyridine or pyrazine derivative.

- Performing nucleophilic aromatic substitution (SNAr) with a Boc-protected 4-piperidinemethanol.

- Deprotection of the Boc group to yield the free piperidinylmethoxy compound.

- Conversion to the hydrochloride salt by treatment with HCl.

This method is characterized by:

- Use of protecting groups to improve reaction selectivity and yield.

- Mild reaction conditions for substitution.

- Flexibility to introduce various substituents on the pyridine ring, including methyl groups at the 4-position.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-chloro-4-methylpyridine + Boc-piperidin-4-ylmethanol, base, solvent | Nucleophilic substitution to form Boc-protected intermediate |

| 2 | Acidic deprotection (e.g., TFA) | Free piperidinylmethoxy pyridine |

| 3 | Treatment with HCl in solvent | Hydrochloride salt formation |

This approach is widely used in medicinal chemistry for preparing piperidinylmethoxy pyridine derivatives with high purity and yield.

Alternative Multi-Step Synthesis via Bromination and Coupling (Related Pyrimidine Analogue, Patent CN104592198A)

Though focused on a pyrimidine analogue, this method illustrates a multi-step approach that can be conceptually adapted:

- Bromination of methyl-substituted pyridine derivative.

- Coupling with piperidinyl intermediates.

- Elimination and debenzylation steps.

- Final catalytic hydrogenation to yield the piperidinyl-substituted product.

While more complex, this method allows for precise control over substitution patterns and is useful when direct substitution is challenging.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

- The amidation and catalytic reduction method reduces reaction steps compared to traditional esterification and substitution routes, improving overall yield and reducing byproducts.

- Lewis acid catalysts such as titanium tetrachloride enhance reduction efficiency and selectivity in the amidation-reduction method.

- The use of Boc-protected piperidin-4-ylmethanol in nucleophilic aromatic substitution protects the amine functionality, preventing side reactions and facilitating purification.

- Formation of the hydrochloride salt stabilizes the final compound and improves its handling and storage properties.

- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for optimizing yield and purity.

- The synthetic routes are adaptable to introduce various substituents on the pyridine ring, including methyl groups at the 4-position, by selecting appropriate starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Inhibition of Lysine Specific Demethylase 1 (LSD1) :

- 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride has been identified as a potent inhibitor of LSD1, an enzyme involved in epigenetic regulation through the demethylation of histone proteins. This inhibition is significant in cancer research, as LSD1 is often overexpressed in various cancers, contributing to tumor progression and metastasis .

- Case Study : A study reported that compounds similar to this one exhibited Ki values as low as 29 nM against LSD1, indicating strong inhibitory potential .

-

Neurotransmitter Modulation :

- The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin receptors and equilibrative nucleoside transporters. This suggests potential applications in treating psychiatric disorders, such as depression and schizophrenia .

- Biological Studies : Research indicates that derivatives of this compound can selectively inhibit nucleoside transporters, influencing adenosine signaling pathways crucial for brain function .

-

Therapeutic Potential :

- The compound's ability to interact with various receptors positions it as a candidate for developing novel therapeutic agents targeting neurological conditions and cancer. Its specific substitution pattern on the pyridine ring enhances its efficacy compared to structurally similar compounds .

Synthesis and Production

The synthesis of 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride typically involves several steps:

- Starting Materials : The synthesis begins with 4-methyl-2-hydroxypyridine and piperidine derivatives.

- Methylation : The hydroxyl group is converted to a methoxy group using methylating agents.

- Nucleophilic Substitution : The resulting methoxypyridine undergoes nucleophilic substitution with piperidine derivatives.

- Hydrochloride Formation : Final conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid.

This synthetic route can be optimized for large-scale production using continuous flow reactors or automated systems .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. By inhibiting LSD1, this compound can increase the methylation levels of histone H3 lysine 4 (H3K4), thereby affecting gene expression and potentially inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Key Structural Features and Activity

Key Insights :

- Piperidine vs. Pyrrolidine : The six-membered piperidine ring (vs. pyrrolidine) optimizes hydrophobic interactions with LSD1's FAD-binding pocket .

- 4-Methyl Pyridine : Enhances binding via hydrophobic contact with Y761 and stabilizes the pyridine-FAD interaction .

- R5 Substituents: 4-Cyanophenyl (Ki = 29 nM) outperforms 4-trifluoromethyl (Ki = 58 nM) and 4-ethyl (Ki ≈ 200 nM), indicating electron-withdrawing groups at this position maximize potency .

Enzymatic and Cellular Activity

- Enzyme Kinetics: The compound exhibits competitive inhibition with respect to the H3K4me2 peptide substrate, unlike non-competitive cyclopropylamine inhibitors .

- Cellular Potency: Leukemia Cells: EC50 values of 280–480 nM in MV4-11 and Molm-13 cells, surpassing earlier analogs (e.g., compound 13, EC50 = 1.1 μM) . Selectivity: Minimal activity in normal WI-38 fibroblasts (EC50 > 10 μM), underscoring cancer-specific effects .

Molecular Docking and Binding Mode

Schrödinger-based docking studies (PDB: 2V1D) reveal:

- The piperidin-4-ylmethoxy group occupies a hydrophobic subpocket near FAD, forming van der Waals contacts with Y761 and W756 .

- The 4-methyl pyridine engages in π-π stacking with FAD’s isoalloxazine ring, while the 4-cyanophenyl substituent at R5 interacts with S289 and K661 via hydrogen bonding .

Advantages Over Existing Inhibitors

- Safety: Non-covalent mechanism avoids off-target protein adducts linked to cyclopropylamine toxicity .

- Selectivity : >1,500-fold selectivity over MAO-A/B vs. ~10-fold for tranylcypromine derivatives .

- Synthetic Accessibility : Stable pyridine core eliminates the need for reactive cyclopropylamine groups, simplifying synthesis .

Biological Activity

4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidinylmethoxy group and a methyl group. Its structural formula can be represented as follows:

This structure contributes to its biological activity by influencing its interaction with various molecular targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine, including 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 12.5 to 250 μg/ml, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, related pyridine derivatives have shown IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a promising therapeutic index compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is thought to involve interaction with specific enzymes and receptors. It may modulate pathways related to inflammation and cell proliferation, which are crucial in cancer progression and infection response .

Study 1: Antimicrobial Evaluation

A study conducted by Desai et al. (2014) synthesized a series of pyridine derivatives and evaluated their antimicrobial activity against various pathogens using the broth microdilution method. The results indicated that compounds similar to 4-Methyl-2-(piperidin-4-ylmethoxy)pyridine hydrochloride exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with MIC values significantly lower than those of conventional antibiotics .

Study 2: Anticancer Efficacy

In another study focused on anticancer properties, researchers investigated the effects of pyridine derivatives on human cancer cell lines. The findings revealed that certain derivatives demonstrated high selectivity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for potential therapeutic applications .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.